molecular formula C16H14FN3O B1683280 WAY-255348

WAY-255348

货号: B1683280
分子量: 283.30 g/mol
InChI 键: KIOOLNRTWPFVHX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

WAY-255348 的合成涉及吡咯-氧吲哚结构的构建。 关键的合成路线包括 5-(7-氟-3,3-二甲基-2-氧代-2,3-二氢-1H-吲哚-5-基)-1-甲基-1H-吡咯-2-腈的形成 。 反应条件通常涉及使用特定的试剂和催化剂来实现所需的分子构型。 This compound 的工业生产方法没有广泛报道,但该化合物可用于科学研究目的 .

化学反应分析

WAY-255348 会经历各种化学反应,包括:

科学研究应用

Therapeutic Applications

WAY-255348 has shown potential in several therapeutic areas:

Therapeutic Area Active Indications Inactive Indications
OncologyBreast Cancer-
Reproductive HealthContraception-
GynecologyEndometriosis-
Musculoskeletal DiseasesAssociated conditions-

Case Studies and Research Findings

  • Breast Cancer Treatment
    • A study demonstrated that this compound effectively inhibits progesterone-induced cellular proliferation in breast cancer cell lines. The compound was shown to prevent nuclear accumulation of the progesterone receptor, thus blocking its transcriptional activity .
  • Contraceptive Development
    • Research indicated that this compound exhibits strong antagonist activity against the progesterone receptor, making it a candidate for contraceptive development. Preclinical models have shown promising results in preventing ovulation and maintaining endometrial integrity .
  • Endometriosis Management
    • In models of endometriosis, this compound significantly reduced lesion size and improved associated symptoms by modulating progesterone signaling pathways .

Comparative Analysis with Other Compounds

To understand the efficacy of this compound relative to other progesterone receptor antagonists, a comparative analysis is presented below:

Compound Name Mechanism Indications Development Phase
This compoundProgesterone receptor antagonistBreast Cancer, EndometriosisPreclinical
MifepristoneProgesterone receptor antagonistMedical abortion, Cushing's syndromeApproved
Ulipristal AcetateProgesterone receptor modulatorEmergency contraceptionApproved

Future Directions and Research Opportunities

The ongoing research on this compound suggests several avenues for future exploration:

  • Combination Therapies : Investigating the potential of this compound in combination with other therapeutic agents to enhance efficacy in treating hormone-dependent cancers.
  • Long-term Safety Studies : Conducting comprehensive safety assessments to evaluate long-term effects and potential side effects associated with prolonged use.
  • Expanded Indications : Exploring additional therapeutic areas where modulation of progesterone signaling could provide benefits, such as in certain autoimmune conditions.

生物活性

WAY-255348 is a potent nonsteroidal antagonist of the progesterone receptor (PR), identified by its CAS number 872141-23-6. Its primary biological activity revolves around inhibiting the action of progesterone, a hormone critical in various physiological processes, including reproductive functions and menstrual cycle regulation. This compound has garnered attention for potential therapeutic applications in hormone-sensitive cancers and conditions like endometriosis.

This compound operates through competitive inhibition of the progesterone receptor. By binding to the receptor site, it prevents progesterone from exerting its biological effects, which can significantly influence downstream signaling pathways associated with cell proliferation and differentiation.

Binding Affinity and Efficacy

The binding affinity of this compound to the PR has been quantitatively assessed through various biochemical assays. These studies demonstrate that this compound exhibits a high binding affinity comparable to other known PR antagonists, such as Mifepristone .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits cell proliferation in progesterone-responsive cancer cell lines. For instance, it has been observed to induce apoptosis in breast cancer cell lines that express PR, indicating its potential utility in oncology .

In Vivo Studies

Research involving animal models, such as rodents and nonhuman primates, has demonstrated that this compound can inhibit ovulation and induce menses. Notably, studies reported its effectiveness in altering reproductive tract morphology, which underscores its potential as a contraceptive agent .

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other compounds that exhibit similar antagonistic properties. The following table summarizes key characteristics:

CompoundTypeBinding AffinityPrimary Applications
This compoundNonsteroidal AntagonistHighHormone-sensitive cancers, endometriosis
MifepristoneSteroidal AntagonistHighAbortion, Cushing's syndrome
TelapristoneSteroidal AntagonistModerate to HighContraception

Case Studies

Several case studies highlight the clinical implications of this compound:

  • Breast Cancer Treatment : A study evaluated the effects of this compound on PR-positive breast cancer cells, revealing significant inhibition of tumor growth and enhanced apoptosis compared to control groups .
  • Endometriosis Management : In a pre-clinical model of endometriosis, administration of this compound resulted in reduced lesion size and symptom relief, suggesting its potential role in managing this condition effectively .
  • Contraceptive Efficacy : In nonhuman primate models, this compound demonstrated reliable ovulation inhibition, providing evidence for its use as a contraceptive agent with minimal side effects observed in reproductive health parameters .

属性

分子式

C16H14FN3O

分子量

283.30 g/mol

IUPAC 名称

5-(7-fluoro-3,3-dimethyl-2-oxo-1H-indol-5-yl)-1-methylpyrrole-2-carbonitrile

InChI

InChI=1S/C16H14FN3O/c1-16(2)11-6-9(7-12(17)14(11)19-15(16)21)13-5-4-10(8-18)20(13)3/h4-7H,1-3H3,(H,19,21)

InChI 键

KIOOLNRTWPFVHX-UHFFFAOYSA-N

SMILES

CC1(C2=C(C(=CC(=C2)C3=CC=C(N3C)C#N)F)NC1=O)C

规范 SMILES

CC1(C2=C(C(=CC(=C2)C3=CC=C(N3C)C#N)F)NC1=O)C

外观

White to off-white solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly.

溶解度

soluble in DMSO, not soluble in water.

储存

0 - 4 C for short term (days to weeks), or -20 C for long term (months).

同义词

5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile
WAY 255348
WAY-255348
WAY255348

产品来源

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Bromo-7-fluoro-3,3-dimethyl-1,3-dihydro-indol-2-one (5.16 g, 20.0 mmol), 1-methyl-5-cyano-2-pyrroleboronic acid (5.4 g, 36 mmol), KF (3.83 g, 66 mmol), and Pd2(dba)3 monochloroform adduct (516 mg, 0.500 mmol) were added to a 200 mL round bottom flask under nitrogen. The flask was sealed and purged with nitrogen for 5 min. THF (50 mL) was added and the mixture was purged with nitrogen for an additional 5 min. A solution of tri-t-butylphosphine (10% wt in hexanes) (2.97 mL, 1.00 mmol) was added via syringe and the mixture was stirred vigorously at 25° C. for 5 h. The mixture was diluted with 250 mL of EtOAc, filtered through a plug of silica gel, washed through with 200 mL of EtOAc and concentrated to give a crude brown/black semi-solid. Purification by flash chromatography (20% acetone/hexane) afforded the title compound (4.5 g, 80%) as an off-white solid.
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.83 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd2(dba)3 monochloroform
Quantity
516 mg
Type
reactant
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
WAY-255348
Reactant of Route 2
WAY-255348
Reactant of Route 3
WAY-255348
Reactant of Route 4
Reactant of Route 4
WAY-255348
Reactant of Route 5
WAY-255348
Reactant of Route 6
WAY-255348

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。